molecular formula C16H19NO2 B2481886 N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide CAS No. 842959-11-9

N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B2481886
CAS RN: 842959-11-9
M. Wt: 257.333
InChI Key: PKRYGPVXTYJRKR-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide” is a chemical compound with the molecular formula C16H19NO2 . It belongs to the class of compounds known as benzofurans .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring via proton quantum tunneling . A new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is composed of fused benzene and furan rings . The structure of “N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide” specifically includes a benzofuran ring attached to a carboxamide group with a cyclohexyl and a methyl group .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse and depend on the specific compound and conditions. For instance, benzofuran derivatives can undergo reactions such as free radical cyclization cascades and proton quantum tunneling .

Mechanism of Action

While the specific mechanism of action for “N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide” is not mentioned in the retrieved papers, benzofuran compounds in general have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds, including “N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring new areas to improve human health and reduce suffering .

properties

IUPAC Name

N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRYGPVXTYJRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321572
Record name N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

842959-11-9
Record name N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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